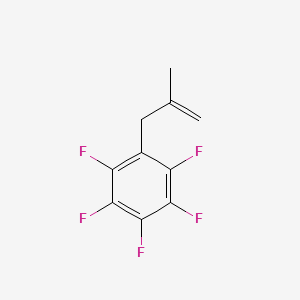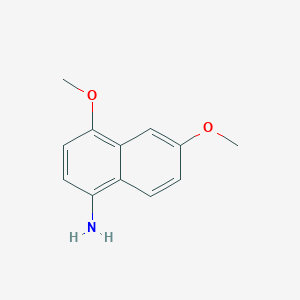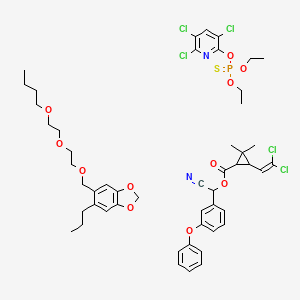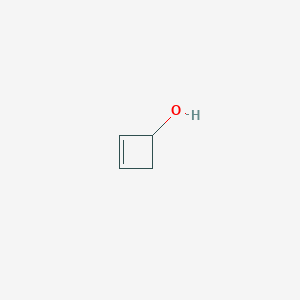![molecular formula C8H10O2 B14303581 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one CAS No. 112163-14-1](/img/structure/B14303581.png)
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopentenone ring substituted with an ethenyloxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of aromatic aldehydes with aliphatic ketones in the presence of thionyl chloride in anhydrous ethanol. This one-pot method yields derivatives of cyclopent-2-en-1-one with reasonable efficiency . Another method involves the use of zirconium chloride catalysts to synthesize tetrasubstituted cyclopent-2-en-1-ones from corresponding ketones and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the cyclopentenone ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols.
Applications De Recherche Scientifique
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific molecular pathways.
Material Science: It is employed in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can undergo enolization and protonation steps, leading to the migration of double bonds within the cyclopentenone ring . This reactivity allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the ethenyloxy methyl group.
2-Methyl-2-cyclopenten-1-one: A methyl-substituted derivative.
2-(1H-benzo[d]imidazol-1-yl)cyclopent-2-en-1-one: A heterocyclic analog with a benzoimidazole substituent.
Uniqueness
2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one is unique due to its ethenyloxy methyl group, which imparts distinct reactivity and potential applications compared to its simpler analogs. This substitution allows for more diverse chemical transformations and applications in various fields.
Propriétés
| 112163-14-1 | |
Formule moléculaire |
C8H10O2 |
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-(ethenoxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C8H10O2/c1-2-10-6-7-4-3-5-8(7)9/h2,4H,1,3,5-6H2 |
Clé InChI |
NGSTXUIQHVUHHF-UHFFFAOYSA-N |
SMILES canonique |
C=COCC1=CCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[Anilino(phenyl)methylidene]-2-bromo-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14303531.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
![2-Hydroxy-5-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B14303566.png)




